molecular formula C11H16ClN3O2 B1525856 [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1334148-38-7

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B1525856
CAS No.: 1334148-38-7
M. Wt: 257.72 g/mol
InChI Key: LOENCABBJKXETQ-UHFFFAOYSA-N
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Description

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride (CAS: 1334148-38-7) is a hydrochloride salt with the molecular formula C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol . Its structure comprises a pyrrolidine ring linked to a 6-aminopyridine moiety via a carbonyl group, with a hydroxymethyl substituent on the pyrrolidine. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, likely as an intermediate in drug synthesis .

Properties

IUPAC Name

(6-aminopyridin-2-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-10-5-1-4-9(13-10)11(16)14-6-2-3-8(14)7-15;/h1,4-5,8,15H,2-3,6-7H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOENCABBJKXETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC(=CC=C2)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-38-7
Record name Methanone, (6-amino-2-pyridinyl)[2-(hydroxymethyl)-1-pyrrolidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride, with the CAS number 1334148-38-7, is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C11H16ClN3O2C_{11}H_{16}ClN_{3}O_{2}, and it has a molecular weight of 257.72 g/mol. This compound is primarily utilized in research settings, where it may serve various pharmacological purposes.

PropertyValue
Molecular Formula C₁₁H₁₆ClN₃O₂
Molecular Weight 257.72 g/mol
CAS Number 1334148-38-7
Purity ≥95%

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain modulation.

Pharmacological Studies

Recent pharmacological studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibiting this enzyme can lead to increased levels of prostaglandins, which are crucial mediators in inflammatory responses.

Case Studies

  • In Vitro Studies : A study focused on quinoxaline derivatives reported that certain analogs exhibited IC50 values in the nanomolar range when tested against 15-PGDH. While specific data on this compound was not detailed, the structural similarities suggest potential comparable efficacy .
  • In Vivo Studies : In vivo experiments involving related compounds showed promising results in models for ulcerative colitis, where administration led to significant reductions in inflammatory markers. These findings imply that this compound could similarly affect inflammatory conditions .

Toxicology

The safety profile of this compound remains under investigation. Preliminary assessments suggest that while the compound shows biological activity, comprehensive toxicological evaluations are necessary to determine its safety for potential therapeutic use.

Comparative Activity Table

CompoundTarget EnzymeIC50 (nM)Biological Effect
This compound15-PGDHTBDPotential anti-inflammatory effects
Quinoxaline Analog15-PGDH17Significant inhibition observed
Isoquinolone Derivative15-PGDH<4High potency and metabolic stability

Future Directions

Further research is warranted to explore the full scope of biological activities associated with this compound. This includes:

  • Expanded In Vitro Testing : Investigating its effects on various cell lines to ascertain broader pharmacological implications.
  • Clinical Trials : Initiating trials to evaluate efficacy and safety in humans.
  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted) Applications
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride 1334148-38-7 C₁₁H₁₆ClN₃O₂ 257.72 6-Aminopyridine, pyrrolidine, carbonyl, hydroxymethyl, HCl salt High (due to HCl) Pharmaceutical intermediate
[6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride 1803592-67-7 C₇H₁₀N₂O·2HCl 211.09 Pyridine, aminomethyl, hydroxymethyl, di-HCl salt Very high Research chemical (e.g., ligand design)
(6-Chloropyridin-2-yl)methanamine dihydrochloride 1557921-62-6 C₆H₈Cl₃N₂ 192.04 Chloropyridine, methanamine, di-HCl salt Moderate Synthesis intermediate (e.g., agrochemicals)
6-Methylpyridine-2-carbonyl chloride hydrochloride 60373-34-4 C₇H₇Cl₂NO 192.04 Methylpyridine, carbonyl chloride, HCl salt Low (reactive intermediate) Precursor for amide coupling
Key Observations:

Aminopyridine vs.

Salt Forms: Dihydrochloride salts (e.g., CAS 1803592-67-7) exhibit higher solubility than mono-HCl salts but may introduce challenges in crystallinity during formulation .

Pharmacological and Industrial Relevance

  • Its molecular weight (~257 Da) aligns with Lipinski’s rules for oral bioavailability .
  • [6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride: Simpler structure makes it a candidate for metal-chelating agents or radiopharmaceuticals, leveraging its dihydrochloride solubility .

Research Findings and Trends

  • Hydrochloride Salts : Widely preferred in drug development for enhanced stability and solubility, as seen in the target compound and CAS 1803592-67-7 .
  • Pyrrolidine Derivatives : and emphasize their utility in asymmetric synthesis and bioactive molecule design, supporting the target’s relevance in medicinal chemistry .
  • Aminopyridine Applications: Compounds like the target and CAS 1803592-67-7 are explored for kinase inhibition and neurotransmitter modulation due to their H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride
Reactant of Route 2
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[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride

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